Cas no 1256808-08-8 (2(1H)-Pyridinone, 3-amino-6-chloro-)

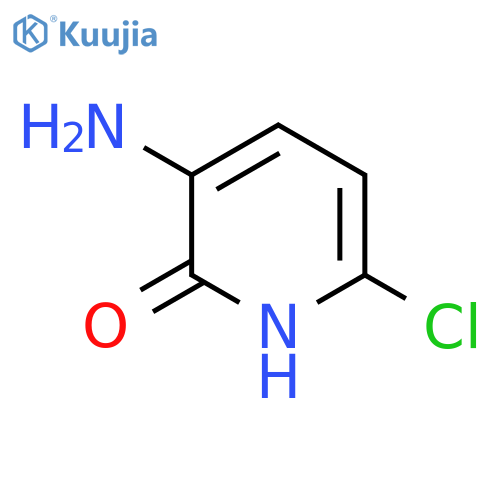

1256808-08-8 structure

商品名:2(1H)-Pyridinone, 3-amino-6-chloro-

CAS番号:1256808-08-8

MF:C5H5ClN2O

メガワット:144.55899977684

MDL:MFCD18257795

CID:4803522

2(1H)-Pyridinone, 3-amino-6-chloro- 化学的及び物理的性質

名前と識別子

-

- 3-Amino-6-chloro-1H-pyridin-2-one

- 3-amino-6-chloropyridin-2-ol

- 2(1H)-Pyridinone, 3-amino-6-chloro-

- 3-Amino-6-chloro-2-hydroxypyridine

-

- MDL: MFCD18257795

- インチ: 1S/C5H5ClN2O/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9)

- InChIKey: KNJYECMOFGBQTE-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(N1)=O)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 207

- トポロジー分子極性表面積: 55.1

- 疎水性パラメータ計算基準値(XlogP): 0.6

2(1H)-Pyridinone, 3-amino-6-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D376065-25g |

3-amino-6-chloropyridin-2-ol |

1256808-08-8 | 97% | 25g |

$2500 | 2023-09-03 | |

| eNovation Chemicals LLC | D376065-1g |

3-amino-6-chloropyridin-2-ol |

1256808-08-8 | 97% | 1g |

$600 | 2023-09-03 | |

| Enamine | EN300-379668-0.1g |

3-amino-6-chloropyridin-2-ol |

1256808-08-8 | 0.1g |

$980.0 | 2023-06-04 | ||

| Alichem | A029016007-250mg |

3-Amino-6-chloro-2-hydroxypyridine |

1256808-08-8 | 95% | 250mg |

$989.80 | 2023-09-03 | |

| Alichem | A029016007-1g |

3-Amino-6-chloro-2-hydroxypyridine |

1256808-08-8 | 95% | 1g |

$3010.80 | 2023-09-03 | |

| Enamine | EN300-379668-1.0g |

3-amino-6-chloropyridin-2-ol |

1256808-08-8 | 1g |

$1113.0 | 2023-06-04 | ||

| Enamine | EN300-379668-10.0g |

3-amino-6-chloropyridin-2-ol |

1256808-08-8 | 10g |

$4791.0 | 2023-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441162-1g |

3-Amino-6-chloropyridin-2(1H)-one |

1256808-08-8 | 95% | 1g |

¥3670.00 | 2024-08-09 | |

| Enamine | EN300-379668-0.5g |

3-amino-6-chloropyridin-2-ol |

1256808-08-8 | 0.5g |

$1069.0 | 2023-06-04 | ||

| Enamine | EN300-379668-2.5g |

3-amino-6-chloropyridin-2-ol |

1256808-08-8 | 2.5g |

$2185.0 | 2023-06-04 |

2(1H)-Pyridinone, 3-amino-6-chloro- 関連文献

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

1256808-08-8 (2(1H)-Pyridinone, 3-amino-6-chloro-) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量